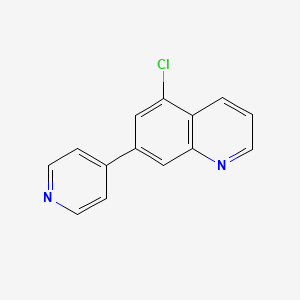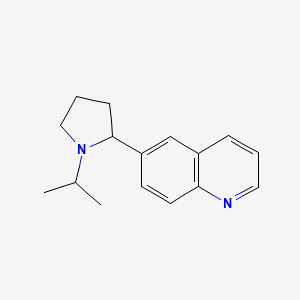
6-(1-Isopropylpyrrolidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Isopropylpyrrolidin-2-yl)quinoline is a chemical compound with the molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
准备方法
The synthesis of 6-(1-Isopropylpyrrolidin-2-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides using a silver catalyst . This method is efficient and yields good results, tolerating various functional groups. Another approach includes the use of microwave-assisted synthesis, which is a greener and more sustainable method . Industrial production methods often involve large-scale synthesis using recyclable catalysts and solvent-free reaction conditions to minimize environmental impact .
化学反应分析
6-(1-Isopropylpyrrolidin-2-yl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various quinoline-based amines .
科学研究应用
6-(1-Isopropylpyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(1-Isopropylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is similar to that of other quinoline derivatives, which exhibit high and selective activity through different pathways .
相似化合物的比较
6-(1-Isopropylpyrrolidin-2-yl)quinoline can be compared to other quinoline derivatives, such as:
8-Nitroquinoline: Known for its antimicrobial activity.
2,4,6-Trisubstituted quinoline: Used in the synthesis of complex organic molecules.
Quinolone-based drugs: Widely used as antibacterial agents.
What sets this compound apart is its unique structure, which combines the quinoline moiety with a pyrrolidine ring, enhancing its biological activity and making it a valuable compound for research and development .
属性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
6-(1-propan-2-ylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-10-4-6-16(18)14-7-8-15-13(11-14)5-3-9-17-15/h3,5,7-9,11-12,16H,4,6,10H2,1-2H3 |
InChI 键 |
JVGWYNNCLOPTGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


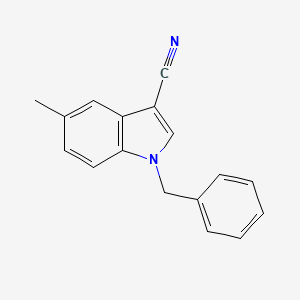



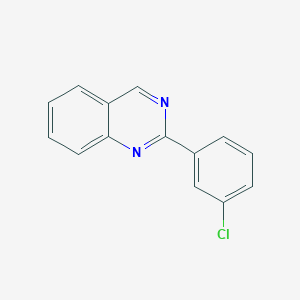

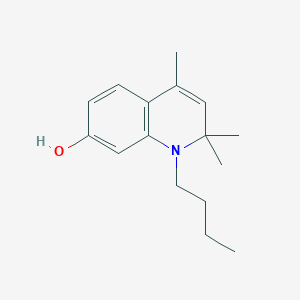

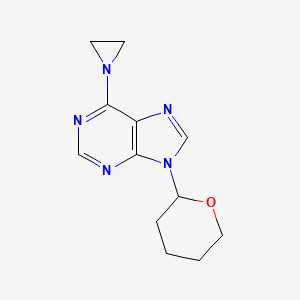
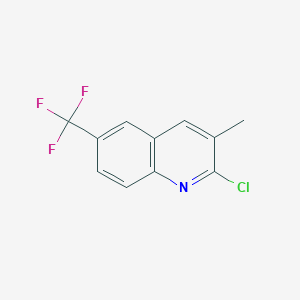
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)


